molecular formula C12H12Br2O3 B12471784 (2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid

(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid

Katalognummer: B12471784
Molekulargewicht: 364.03 g/mol
InChI-Schlüssel: UKTCOUWLAOESAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid is an organic compound with the molecular formula C12H12Br2O3 It is characterized by the presence of two bromine atoms, a propoxy group, and an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid typically involves the bromination of a suitable precursor followed by the introduction of the propoxy group and the acrylic acid moiety. One common method involves the following steps:

    Bromination: A precursor phenol is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Propoxylation: The brominated phenol is then reacted with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy group.

    Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a reaction with an appropriate acrylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylacrylic acids.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atoms and the acrylic acid moiety play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-3-(3,5-Dibromo-4-methoxyphenyl)acrylic acid
  • (2E)-3-(3,5-Dibromo-4-ethoxyphenyl)acrylic acid
  • (2E)-3-(3,5-Dibromo-4-butoxyphenyl)acrylic acid

Uniqueness

(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid is unique due to the presence of the propoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. This uniqueness can lead to distinct biological activities and applications.

Eigenschaften

Molekularformel

C12H12Br2O3

Molekulargewicht

364.03 g/mol

IUPAC-Name

3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H12Br2O3/c1-2-5-17-12-9(13)6-8(7-10(12)14)3-4-11(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16)

InChI-Schlüssel

UKTCOUWLAOESAH-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.